Thioanisole
Description
Overview of Thioanisole's Significance in Chemical Sciences
This compound, with the chemical formula CH₃SC₆H₅, is the simplest alkyl-aryl thioether. wikipedia.org This colorless liquid is a sulfur analog of anisole (B1667542) and is soluble in various organic solvents. wikipedia.org Its significance in the chemical sciences is multifaceted, stemming from its roles as a versatile building block in organic synthesis, a key reagent in specialized applications like peptide synthesis, and a model compound for fundamental research. smolecule.comsolubilityofthings.comchemicalbook.com
In the realm of organic synthesis, this compound serves as a crucial intermediate for the production of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. smolecule.comsolubilityofthings.comchemicalbook.comstatsndata.org The presence of the methylsulfanyl group attached to a benzene (B151609) ring provides a reactive center for various chemical transformations. solubilityofthings.com The sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are important functional groups in many biologically active molecules and advanced materials. wikipedia.orgsmolecule.com
This compound is also widely recognized for its application as a scavenger in solid-phase peptide synthesis. chemicalbook.comchemicalbook.com During the cleavage of protecting groups from synthetic peptides, particularly under strong acidic conditions, reactive cationic species are generated that can lead to undesired side reactions with sensitive amino acid residues. This compound is added to the cleavage cocktail to trap these electrophilic species, thereby preserving the integrity of the target peptide. chemicalbook.comchemicalbook.comtaylorandfrancis.com
Furthermore, this compound serves as an important model compound in academic research. solubilityofthings.com Its relatively simple structure allows for detailed investigations into the fundamental aspects of C-S bond chemistry, oxidation mechanisms, and photodissociation dynamics. smolecule.comchemicalbook.com These studies provide valuable insights that can be extrapolated to more complex sulfur-containing molecules of biological and industrial importance.
Historical Context of this compound Research
Research into this compound and related thioethers has evolved in parallel with the broader development of organic sulfur chemistry. The most common and long-standing method for its preparation is the methylation of thiophenol, a reaction that has been a staple in organic chemistry for many decades. wikipedia.org Early research primarily focused on understanding its basic reactivity, including its oxidation to methyl phenyl sulfoxide (B87167) and subsequently to methyl phenyl sulfone. wikipedia.org
The utility of this compound as a scavenger in peptide synthesis became prominent with the advancement of solid-phase peptide synthesis, a technique developed by Robert Bruce Merrifield in the early 1960s. As the synthesis of more complex peptides containing sensitive amino acids became more common, the need for effective scavengers to prevent side reactions during deprotection grew, establishing a critical role for this compound in this field. chemicalbook.comchemicalbook.com
In recent decades, the focus of this compound research has expanded significantly. The growing interest in green chemistry and sustainable processes has spurred the development of more efficient and environmentally friendly methods for its synthesis and oxidation. statsndata.org For instance, research has explored catalytic oxidation methods that offer higher selectivity and yield under milder conditions compared to traditional stoichiometric oxidants. smolecule.com
Scope and Objectives of Current this compound Research Endeavors
Modern research on this compound is diverse, targeting a range of applications from materials science to medicinal chemistry. A significant area of investigation involves its use in the development of advanced materials and smart polymers. For example, this compound derivatives are being incorporated into polymer micelles that are responsive to reactive oxygen species (ROS). rsc.org The oxidation of the thioether moiety to the more hydrophilic sulfoxide can trigger the disassembly of these nanocarriers, offering a potential mechanism for targeted drug delivery to diseased tissues with high oxidative stress. rsc.org
The selective oxidation of this compound continues to be a major research focus. rsc.orgacs.orgacs.org Current studies are aimed at developing highly selective and efficient catalytic systems, including electroenzymatic and zeolite-encapsulated catalysts, for the controlled oxidation of this compound to its corresponding sulfoxide without over-oxidation to the sulfone. rsc.orgacs.org These sulfoxides are valuable chiral auxiliaries and intermediates in asymmetric synthesis. rsc.org
Another active area of research is the study of the fundamental photophysical properties of this compound. chemicalbook.com Detailed simulations and spectroscopic studies of its photodissociation are being conducted to understand the intricate dynamics of bond cleavage upon photoexcitation. chemicalbook.com These fundamental investigations contribute to a deeper understanding of reaction dynamics in organosulfur compounds. Furthermore, this compound-functionalized ligands are being explored in coordination chemistry for the synthesis of novel metal-organic complexes with unique structural and reactive properties. rsc.org The global market for this compound reflects its growing importance, driven by its expanding applications in the pharmaceutical and agrochemical industries and the continuous push for innovation in chemical synthesis and materials science. statsndata.orgpmarketresearch.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKJADCVZUBCPG-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8059217 | |
| Record name | Benzene, (methylthio)- | |
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Molecular Weight |
124.21 g/mol | |
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Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid, colourless or slightly yellow liquid with unpleasant odour | |
| Record name | Methyl phenyl sulfide | |
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| Record name | Methyl phenyl sulfide | |
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| Record name | Methyl phenyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |
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Boiling Point |
188.00 to 193.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl phenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.506 mg/mL at 25 °C, insoluble in water; soluble in alcohol and oil | |
| Record name | Methyl phenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Methyl phenyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.958-0.968 | |
| Record name | Methyl phenyl sulfide | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |
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CAS No. |
100-68-5 | |
| Record name | Thioanisole | |
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| Record name | Methylphenylsulfide | |
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| Record name | Thioanisole | |
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| Record name | Benzene, (methylthio)- | |
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| Record name | Benzene, (methylthio)- | |
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| Record name | Methyl phenyl sulphide | |
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| Record name | METHYL PHENYL SULFIDE | |
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| Record name | Methyl phenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |
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Melting Point |
-15 °C | |
| Record name | Methyl phenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Theoretical and Computational Investigations of Thioanisole
Quantum Chemical Studies on Molecular Conformation and Isomerism
The orientation of the thiomethyl group relative to the benzene (B151609) ring in thioanisole is a key determinant of its physical and chemical properties. Quantum chemical studies have extensively explored this aspect, focusing on the molecule's conformational landscape.
This compound can exist in two primary conformations: a planar form where the thiomethyl group lies in the same plane as the benzene ring, and a perpendicular form where it is oriented at a 90-degree angle to the ring. researchgate.net Early computational studies using methods like STO-3G MO calculations indicated a predominantly twofold barrier to rotation, suggesting a preference for a planar conformation in the gas phase. researchgate.netcdnsciencepub.com
However, the relative stability of these conformers has been a subject of considerable investigation, with results often depending on the computational method and basis set employed. researchgate.net For instance, while HF and Møller-Plesset calculations have sometimes favored the perpendicular conformer, many DFT methods predict the existence of two minima, corresponding to both planar and perpendicular forms. researchgate.net More advanced calculations, such as CCSD(T), predict the planar conformation to be the global minimum, with a plateau region near the perpendicular conformation that is only slightly higher in energy. researchgate.netresearchgate.net Experimental evidence from gas electron diffraction supports the planar conformer as the most stable. researchgate.net
The rotation around the C(sp²)-S bond in this compound is a critical aspect of its conformational flexibility. The potential energy surface (PES) for this rotation describes the energy of the molecule as a function of the C-S-C-C dihedral angle.
Analysis of the PES reveals the energy barriers between different conformations. For this compound, the barrier to internal rotation is relatively low, with calculated values ranging from approximately 0.36 to 1 kcal/mol (about 1.5 to 4.2 kJ/mol). researchgate.net For instance, STO-3G MO calculations estimated the internal barrier to be around 6.2 kJ/mol in the gas phase and 5.5 kJ/mol in a benzene solution. researchgate.netcdnsciencepub.com Another study using the B3LYP/6-31G(d) level of theory calculated the rotational barrier for the C-S bond to be approximately 3.2 kJ/mol. ijert.orgijert.org This low barrier suggests that the thiomethyl group can rotate quite freely at room temperature. researchgate.net
The shape of the potential energy curve is also of interest. While a simple twofold potential is often assumed, reflecting the symmetry of 3p-π conjugation across the C-S bond, interactions between the methyl group and the ortho C-H bonds can introduce more complex features to the PES. cdnsciencepub.com Some computational methods predict a single minimum for the planar orientation, while others suggest an additional shallow minimum for the perpendicular orientation. researchgate.net
The choice of computational method and basis set significantly impacts the predicted conformational preferences and rotational barriers of this compound. researchgate.net This sensitivity highlights the need for careful selection of theoretical approaches to obtain reliable results.
Different levels of theory can yield contrasting results. For example, HF and Møller-Plesset calculations have been reported to predict the perpendicular conformer as the only stable species, whereas most DFT functionals predict two minima. researchgate.net The MP2 approximation's predictions are particularly sensitive to the basis set size: small basis sets (e.g., 6-31G(d)) predict a single minimum for the perpendicular orientation, intermediate basis sets (e.g., 6-311G(d,p)) show an additional shallow minimum for the planar form, and large basis sets (e.g., cc-pVTZ) identify the planar orientation as the global minimum with a shallow minimum at the perpendicular geometry. researchgate.net In contrast, B3LYP/cc-pVTZ calculations show a single minimum for the planar conformation, which is in agreement with experimental gas electron diffraction data. researchgate.net
The quality of the basis set is crucial for accurately capturing the subtle energy differences between conformers. Larger basis sets, which include polarization and diffuse functions, generally provide more accurate results. pku.edu.cnmdpi.com For instance, calculations with large basis sets like 6-311+G(d,p) and cc-pVTZ have been used to obtain more reliable predictions of rotational barriers. researchgate.net The inclusion of electron correlation beyond the MP2 level, such as with CCSD(T), also tends to improve the accuracy of the calculated barrier heights. researchgate.net
Electronic Structure Analysis
The electronic structure of this compound, particularly the nature of its frontier molecular orbitals, governs its reactivity and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com
For a related molecule, 4-Methoxythis compound (B167831), calculations using the B3LYP method with 6-311/6-311++G(d,p) and HF/6-311++G(d,p) basis sets have been performed. ijert.org The HOMO is located over the S-CH3 group, and the HOMO-LUMO transition involves a transfer of electron density to the phenyl ring, which acts as an electron acceptor. ijert.org The calculated HOMO-LUMO energy gap for this molecule was found to be 0.20097 eV, indicating a relatively stable structure. ijert.org
The energies of the HOMO and LUMO can be used to calculate various chemical reactivity descriptors, such as chemical hardness, chemical potential, and electronegativity, providing further insights into the molecule's behavior in chemical reactions. irjweb.comphyschemres.org
Table 1: Frontier Molecular Orbital Energies for a this compound Derivative (Note: Data is for 4-Methoxythis compound as a representative example)
| Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| B3LYP | 6-311++G(d,p) | -0.20863 | -0.00766 | 0.20097 |
| HF | 6-311++G(d,p) | -0.30613 | -0.04616 | 0.25997 |
Source: Adapted from spectroscopic and computational analysis of 4-Methoxythis compound. ijert.org
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. ijert.orguba.ar This analysis provides a quantitative measure of these interactions in terms of stabilization energies.
The effect of fluorination on the methyl group in this compound has also been rationalized using NBO analysis. researchgate.net The conformational change from a planar orientation of the -SCH3 group to a perpendicular orientation of the -SCF3 group can be explained by the changes in intramolecular interactions as revealed by NBO calculations. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Anisole (B1667542) |
| 4-Methoxythis compound |
| 4-Fluorothis compound |
| 2,6-Dichlorothis compound |
| 2,6-Dibromothis compound |
| 2-Fluoroanisole |
| 4-Fluoroanisole |
| 3,4-Difluoroanisole |
| 2,3,5,6-Tetrafluoroanisole |
| 2,6-Difluoroanisole |
Molecular Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) is a crucial theoretical tool used to predict the reactive behavior of a molecule towards charged species. uni-muenchen.de It maps the electron density to visualize the distribution of electrical potential, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.decomputabio.com These maps are invaluable for understanding interactions such as drug-receptor binding and for predicting sites of electrophilic and nucleophilic attack. computabio.com
In the case of this compound, while detailed MEP maps are not extensively published in the provided literature, the reactive sites can be inferred from theoretical studies on its protonation and methylation. Computational analyses consistently show that the preferred site for protonation is the aromatic ring, specifically the C4 carbon position. kuleuven.beresearchgate.net This indicates that the region of highest negative electrostatic potential is located on the phenyl ring. Conversely, methylation, involving the bulkier methyl cation, occurs specifically at the sulfur atom. kuleuven.beresearchgate.net This suggests a significant, albeit less negative compared to the ring, region of electron density localized on the sulfur atom, making it a favorable site for cationization by larger electrophiles. The MEP, therefore, reflects these distinct reactive zones within the this compound molecule, guiding the regioselectivity of electrophilic attacks.
Investigation of Singlet and Triplet Electronic States
The electronic structure of this compound, particularly its ground and excited states, has been a subject of detailed computational investigation to understand its photochemical behavior. A molecule's electronic states are defined by the spin of its electrons; in a singlet state, all electron spins are paired, whereas a triplet state contains two unpaired electrons with parallel spins. libretexts.orguomustansiriyah.edu.iq
Theoretical studies using methods like Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) have been employed to calculate the potential energy curves for this compound's ground state (S₀) and its low-lying singlet (S₁, S₂, etc.) and triplet excited states. rsc.org
Key findings from these investigations include:
Excited States: The lower-lying excited singlet states in the vertical Franck-Condon region are primarily characterized by the promotion of an electron from the highest occupied π orbital. rsc.org The first excited singlet state (S₁) is a ππ* state. aip.org
Repulsive States: A repulsive nσ* state plays a critical role in the molecule's photodissociation. This state, which is optically dark (not easily accessible by direct photoexcitation), intersects with both the ππ* state and the ground electronic state. aip.org
Conical Intersections (CIs): The photodissociation mechanism of this compound is heavily influenced by the presence of conical intersections, which are points where the potential energy surfaces of different electronic states cross. osti.gov Nonadiabatic transitions through two successive CIs (S₁/S₂ and a subsequent intersection with the ground state) allow the molecule to access the dissociative nσ* state after initial photoexcitation. aip.org
Triplet States: The first triplet state has been described as having ³σσ* character at long S-CH₃ bond distances. rsc.org While the singlet states are central to the primary photodissociation pathway, the triplet states are also mapped to provide a complete picture of the electronic landscape. rsc.org The energy of the triplet state is typically lower than that of the corresponding singlet state. libretexts.org
These computational models of singlet and triplet state potential energy surfaces are fundamental to simulating the complex dynamics of this compound upon photoexcitation. osti.gov
Protonation and Methylation Studies
The gas-phase reactivity of this compound towards electrophiles like protons (H⁺) and methyl cations (CH₃⁺) has been elucidated through a combination of tandem mass spectrometry experiments and quantum chemical calculations. kuleuven.beresearchgate.net These studies determine the intrinsic basicity and nucleophilicity of different sites within the molecule.
Determination of Proton Affinity (PA) and Methyl Cation Affinity (MCA)
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a neutral species, indicating its Brønsted-Lowry basicity. mdpi.com Methyl cation affinity (MCA) is a similar measure for methylation, reflecting the species' nucleophilicity. researchgate.netpsu.edu
Experimental and theoretical studies have determined these values for this compound, revealing its reactivity in comparison to related compounds like thiophenol. The estimated affinities show that this compound is more basic and more nucleophilic than thiophenol. kuleuven.beresearchgate.net An earlier experimental value for the proton affinity of this compound (873 kJ mol⁻¹) is now considered to be an overestimation. researchgate.netresearchgate.net
| Compound | Proton Affinity (PA) (kJ mol⁻¹) | Methyl Cation Affinity (MCA) (kJ mol⁻¹) | Reference |
|---|---|---|---|
| This compound | 839 ± 10 | 454 ± 10 | researchgate.netresearchgate.net |
| Thiophenol | 812 ± 10 | 397 ± 10 | researchgate.netresearchgate.net |
Identification of Protonation and Methylation Sites (Sulfur vs. Aromatic Ring)
A key aspect of this compound's reactivity is the competition between the sulfur atom and the aromatic ring as sites for electrophilic attack. Theoretical calculations and mass spectrometry experiments have definitively identified the preferred sites for protonation and methylation. kuleuven.beresearchgate.net
Protonation: Quantum chemical calculations (using B3LYP and CCSD(T) methods) confirm that protonation preferentially occurs on the aromatic ring. kuleuven.beresearchgate.net The C4-protonated isomer is calculated to be approximately 13 kJ mol⁻¹ more stable than the S-protonated isomer. kuleuven.beresearchgate.net
Methylation: In stark contrast to protonation, both experimental and theoretical results show that methylation is a regiospecific process that occurs exclusively at the sulfur atom. kuleuven.beresearchgate.netresearchgate.net This difference in behavior from protonation highlights the influence of the electrophile's nature on the reaction's regioselectivity.
| Reaction | Preferred Site of Attack | Supporting Evidence |
|---|---|---|
| Protonation (H⁺ addition) | Aromatic Ring (C4 position) | B3LYP and CCSD(T) calculations show the C4-protonated isomer is more stable. kuleuven.beresearchgate.net |
| Methylation (CH₃⁺ addition) | Sulfur Atom | Experimental (mass spectrometry) and theoretical results confirm regiospecific cationization at sulfur. kuleuven.beresearchgate.net |
Theoretical Confirmation of Gas-Phase Cationization
The experimental findings from mass spectrometry regarding the sites of this compound cationization are robustly supported by high-level quantum chemical calculations. kuleuven.beresearchgate.net Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311++G(d,p) basis set, as well as coupled cluster (CCSD(T)) methods, have been instrumental in this confirmation. kuleuven.beresearchgate.netresearchgate.net
These theoretical models validate the experimental observations by calculating the relative energies of the possible product ions. The calculations consistently demonstrate that for protonation, the energy of the C4-protonated ring structure is lower than that of the S-protonated structure. kuleuven.be For methylation, the calculations confirm that the S-methylated cation is the most stable product, aligning perfectly with the regiospecificity observed in experiments. kuleuven.beresearchgate.net These theoretical studies provide a solid energetic basis for the observed gas-phase ion-molecule reaction pathways of this compound. researchgate.net
Photodissociation Dynamics Simulations
The process by which this compound breaks apart upon absorbing light (photodissociation) has been studied in detail using full-dimensional multi-state dynamics simulations. nih.govaip.org These computational simulations model the molecule's behavior after it is excited to a higher electronic state, providing insights into the reaction mechanism and the factors that control the outcome. osti.gov
The photodissociation of the S–CH₃ bond in this compound is initiated by photoexcitation to the first excited singlet state (S₁). aip.orgaip.org The subsequent dynamics are complex and governed by nonadiabatic transitions between electronic states. aip.org Simulations have revealed a detailed mechanism:
Excitation: The molecule absorbs a photon and is promoted from the ground state (S₀) to the S₁ (ππ*) state. aip.org
Nonadiabatic Transition: From the S₁ state, the molecule evolves towards a conical intersection (CI) that couples the S₁ and S₂ states. nih.govaip.org This allows the molecule to transition to a repulsive electronic state (nσ*). aip.org
Dissociation: Once on the repulsive potential energy surface, the S–CH₃ bond rapidly cleaves. aip.org The process can lead to two different sets of products: a ground-state thiophenoxyl radical plus a methyl radical, or an excited-state thiophenoxyl radical plus a methyl radical. aip.org
A key finding from these simulations is the evidence for mode-specific effects . nih.govaip.org This means that exciting a specific vibrational mode in the molecule can influence the dissociation dynamics. Specifically, simulations showed that initial excitation of the S–CH₃ stretching vibration leads to:
Shorter dissociation lifetimes. nih.govaip.orgresearchgate.net
Trajectories that pass closer to the S₁–S₂ conical intersection. nih.govaip.orgresearchgate.net
These simulations, which can involve calculating tens of thousands of molecular trajectories, rely on accurate, pre-calculated full-dimensional potential energy surfaces for the ground and excited states. osti.govnih.gov They provide a powerful theoretical lens to interpret experimental observations of this compound's photochemistry. researchgate.net
Coupling of Excited States (e.g., 1ππ* and 1nσ*)
The photochemistry of this compound following UV excitation is governed by the interactions between multiple electronic states. aip.org Theoretical studies have identified three key singlet states as being primarily responsible for its photo-induced reactions: a closed-shell ground state (S₀), and two low-lying excited states with ¹ππ* and ¹nσ* character, respectively. rsc.orgresearchgate.net
Upon absorption of a photon (with energy around 4.3–4.5 eV), this compound is typically excited from the S₀ ground state to the S₁ state, which has ¹ππ* character. rsc.orgaip.org However, this bright state is not the one from which dissociation directly occurs. Instead, the molecule undergoes a nonadiabatic transition to a repulsive ¹nσ* state (often labeled as S₂). aip.orgrsc.org This transition is facilitated by a conical intersection (CI), a point where the potential energy surfaces of the two electronic states become degenerate, allowing for highly efficient internal conversion. aip.orgaip.org
Computational methods like complete active space self-consistent field (CASSCF) and multi-reference perturbation theory have been essential in characterizing these states and the conical intersections that link them. rsc.orgresearchgate.net
| State | Character | Role in Photodissociation |
| S₀ | Ground State | Initial state before photoexcitation; final state surface for products. |
| S₁ | ¹ππ | Optically accessible "bright" state; initially populated by UV light. rsc.org |
| S₂ | ¹nσ | Repulsive "dark" state; populated from S₁ via a conical intersection; dissociation occurs on this surface. aip.orgrsc.org |
Potential Energy Surface Construction for Photo-Reactions
To accurately simulate the photodissociation dynamics of this compound, it is necessary to have a detailed map of the energy landscape on which the reaction occurs. This is achieved by constructing full-dimensional potential energy surfaces (PESs) for the ground and relevant excited states. osti.govnih.gov A PES describes how the potential energy of the molecule changes with the geometry of its constituent atoms. sydney.edu.au
For a molecule like this compound with 42 internal degrees of freedom, constructing accurate PESs is a significant computational challenge. aip.orgosti.govnih.gov The process is further complicated by the complex topology introduced by conical intersections, which require multi-reference quantum chemical methods to describe accurately. osti.gov
Researchers have developed analytic, full-dimensional PESs for the three lowest singlet states of this compound (S₀, S₁(¹ππ), and S₂(¹nσ)) in a diabatic representation. aip.orgnih.govresearcher.life In a diabatic representation, the electronic states retain their essential character (e.g., ππ* or nσ*) across the configuration space, resulting in smooth potential surfaces and localized, scalar coupling terms between them. aip.org This is often more convenient for dynamical simulations than the adiabatic representation, where the PESs are sharply peaked at conical intersections.
One prominent method used for this purpose is the Anchor Points Reactive Potential (APRP) method. osti.govnih.gov This technique involves performing high-level ab initio calculations at a set of key geometries ("anchor points") and then using these points to construct a global, analytic representation of the PESs and their couplings. nih.govresearcher.life These surfaces are designed to be accurate in the crucial regions for the photoreaction, including the Franck-Condon region (the geometry upon initial excitation) and along the dissociation coordinate of the S-CH₃ bond. aip.orgnih.gov The resulting PESs can then be used in molecular dynamics simulations to model the nonadiabatic photodissociation process. osti.gov
| Method/Concept | Description | Application to this compound |
| Potential Energy Surface (PES) | A multidimensional surface that defines the potential energy of a molecule as a function of its atomic coordinates. sydney.edu.au | Constructed for the S₀, S₁, and S₂ states to map the energy landscape for photodissociation. osti.govnih.gov |
| Diabatic Representation | A basis for electronic states where the character of the states changes slowly with molecular geometry, leading to smooth PESs. | Used to create smooth PESs for S₀, ¹ππ, and ¹nσ states, simplifying the treatment of conical intersections. nih.govaip.org |
| Anchor Points Reactive Potential (APRP) | A method to construct global PESs by fitting analytic functions to high-level calculations at key geometries (anchor points). osti.gov | Employed to build full-dimensional (42-D) PESs for the photodissociation of the S-CH₃ bond. nih.govresearcher.life |
Analysis of Translational Energy Distributions of Photoproducts
A key experimental observable that provides deep insight into photodissociation dynamics is the distribution of kinetic energy among the separating fragments. aip.org For this compound, the analysis of the total translational energy distributions of the thiophenoxyl and methyl radical photoproducts reveals crucial details about the energy partitioning during the reaction. researchgate.netresearchgate.net
Experiments, often using velocity map imaging, measure the speed and angular distribution of the nascent radical products. researchgate.netrsc.org From this, the total kinetic energy release (TKER) for each dissociation event can be calculated. The resulting TKER spectrum shows how the available energy (the difference between the photon energy and the bond dissociation energy) is partitioned between the translational motion of the products and their internal (vibrational and rotational) excitation. researchgate.net
Theoretical simulations of the photodissociation dynamics on the constructed PESs can also predict these translational energy distributions. aip.org Comparing the simulated and experimental distributions provides a stringent test of the accuracy of the theoretical model. aip.org For this compound, simulations have shown that a significant portion of the available energy is channeled into the vibrational excitation of the products, which is reflected in translational energy distributions that peak at lower energies than might be expected. aip.orgaip.org
One of the most striking findings from both experimental and theoretical studies is the evidence for mode-specific dynamics. aip.org It has been shown that exciting a specific vibrational mode in the S₁ state of this compound—namely, the S-CH₃ stretching mode—leads to a dramatic and sharp increase in the branching ratio of ground-state to excited-state thiophenoxyl radical products. umn.eduaip.org This "dynamic resonance" is a rare phenomenon that highlights how the initial vibrational state of the reactant can steer the outcome of the nonadiabatic transitions at the conical intersection. researchgate.netresearchgate.net Simulations suggest that exciting this particular mode leads to trajectories that pass closer to the S₁/S₂ conical intersection, resulting in shorter dissociation lifetimes and altered product outcomes. aip.org
| Observation/Technique | Finding/Description | Reference |
| Total Kinetic Energy Release (TKER) | The total translational energy imparted to the photoproducts following dissociation. | Analysis of TKER spectra reveals the partitioning of available energy into product translation and internal excitation. researchgate.net |
| Mode-Specific Dynamics | The outcome of the reaction is highly dependent on which vibrational mode is initially excited. | Excitation of the S-CH₃ stretch in this compound causes a sharp resonance in the product branching ratio. umn.eduaip.orgresearchgate.net |
| Theoretical vs. Experimental Distribution | Comparison between simulated and measured translational energy distributions. | Simulations indicate high vibrational excitation of the photoproducts, as the simulated translational energy is often lower than the experimental value. aip.orgaip.org |
| Product Branching Ratio | The relative yields of different electronic states of the products (e.g., ground vs. excited thiophenoxyl radical). | Shows a sharp increase toward ground-state products when the S-CH₃ stretch is excited, indicating control over the nonadiabatic dynamics. aip.orgresearchgate.net |
Spectroscopic Characterization and Elucidation of Thioanisole
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and determining the molecular structure of thioanisole. By analyzing the vibrational modes of the molecule, a comprehensive understanding of its structural characteristics can be achieved.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. mdpi.comrtilab.com The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. For instance, the aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com In-plane and out-of-plane bending vibrations of the C-H bonds also give rise to distinct peaks in the spectrum. ijert.orgyoutube.com The stretching vibrations of the benzene (B151609) ring C-C bonds usually appear in the 1650-1400 cm⁻¹ range. ijert.org Furthermore, vibrations involving the methyl group (-CH₃) and the sulfur atom, such as C-S stretching and CH₃ rocking modes, can be identified. ijert.org The precise positions and intensities of these bands provide a unique "fingerprint" for the this compound molecule. rtilab.com
Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound Derivatives Note: This table is based on data for 4-Methoxythis compound (B167831), a derivative of this compound, as representative data.
| Observed Frequency (cm⁻¹) | Intensity | Assignment |
| 3080 | Very Weak | Aromatic C-H Stretching |
| 1604 | - | C-C Stretching |
| 1583 | - | C-C Stretching |
| 1504 | Strong | In-plane Bending & Ring Stretching |
| 1246 | - | C-C Stretching |
| 1183 | Strong | Out-of-plane Methoxy Rocking |
| 1121 | Weak | In-plane Methoxy Rocking |
| 972 | Weak | S-CH₃ Rocking |
| 826 | - | C-H Out-of-plane Bending |
| 805 | - | C-H Out-of-plane Bending |
Source: Data derived from spectroscopic analysis of 4-Methoxythis compound. ijert.orgijert.org
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic C-H stretching vibrations are also prominent. youtube.com The ring C-C stretching vibrations are typically strong in the Raman spectrum. ijert.org The analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or absent in the other. ijert.orgijert.org
Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound Derivatives Note: This table is based on data for 4-Methoxythis compound, a derivative of this compound, as representative data.
| Observed Frequency (cm⁻¹) | Intensity | Assignment |
| 3081 | Strong | Aromatic C-H Stretching |
| 1598 | Strong | C-C Stretching |
| 1292 | Weak | C-C Stretching |
| 1178 | Medium-Strong | Out-of-plane Methoxy Rocking |
Source: Data derived from spectroscopic analysis of 4-Methoxythis compound. ijert.orgijert.org
Vibrational Assignments Based on Potential Energy Distribution (PED)
To accurately assign the observed vibrational bands to specific molecular motions, a Potential Energy Distribution (PED) analysis is often performed. acs.org PED is a theoretical calculation that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. ijert.orgijert.org This analysis is crucial for resolving ambiguities in spectral interpretation, especially for complex molecules where vibrational modes can be coupled. For this compound, PED analysis helps to confirm the assignments of the aromatic ring vibrations, the methyl group motions, and the vibrations involving the sulfur atom. ijert.orgyoutube.comijert.org For example, a PED analysis can reveal the extent of mixing between C-C stretching and C-H in-plane bending modes. ijert.orgyoutube.com
Scaled Quantum Mechanics Force Field (SQM-FF) Refinement
To improve the accuracy of theoretical vibrational frequency calculations, a Scaled Quantum Mechanics Force Field (SQM-FF) method is frequently employed. pqs-chem.com This procedure involves scaling the force constants calculated from quantum chemical methods (like Density Functional Theory, DFT) to better match the experimental vibrational frequencies. ijert.orgijert.org The scaling factors are typically optimized to correct for systematic errors in the theoretical calculations, such as the neglect of anharmonicity and the use of finite basis sets. pqs-chem.com The SQM-FF approach has been shown to provide excellent agreement between the calculated and experimental vibrational spectra of this compound and its derivatives, leading to more reliable vibrational assignments. ijert.orgijert.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules by probing the magnetic properties of atomic nuclei. peeref.comnih.gov For this compound, both ¹H and ¹³C NMR spectroscopy provide valuable information. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, showing distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons can provide insights into the substitution pattern on the benzene ring. The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with separate signals for each chemically distinct carbon atom. rsc.orgpsu.edu Studies using NMR spectroscopy in liquid crystal solvents have also been employed to investigate the conformational preferences of the thiomethyl group relative to the phenyl ring. rsc.orgpsu.edu
Table 3: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | ~7.0 - 7.5 | The exact shifts and splitting patterns depend on the substitution on the ring. |
| ¹H (Methyl) | ~2.5 | A singlet peak corresponding to the -SCH₃ group. |
| ¹³C (Aromatic) | ~125 - 140 | Multiple peaks corresponding to the different carbon atoms in the benzene ring. |
| ¹³C (Methyl) | ~15 | A single peak for the methyl carbon. |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectrum Interpretation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.commsu.edu The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule, primarily π → π* transitions associated with the aromatic ring. researchgate.netupi.edu The position (λmax) and intensity (molar absorptivity) of these absorption bands provide information about the electronic structure and conjugation within the molecule. upi.edu Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate the electronic spectrum and assign the observed absorption bands to specific electronic transitions. acs.org These calculations can also provide insights into the nature of the excited states, such as whether they have ππ* or nσ* character. researchgate.net The experimental UV spectrum of this compound in the vapor phase shows a strong absorption peak around 250 nm (4.96 eV). researchgate.net
Time-Resolved Resonance Raman Spectroscopy (TR³) of Radical Cations
Time-resolved resonance Raman (TR³) spectroscopy is a powerful technique for studying the transient species involved in chemical reactions. nih.gov It provides detailed vibrational information, offering a "fingerprint" of the molecular structure of short-lived intermediates like radical cations. nih.gov
Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy, often coupled with pulse radiolysis, has been instrumental in characterizing the structure of this compound radical cations in aqueous solutions. researchgate.netrsc.org Studies on 4-substituted this compound radical cations (ArSCH₃•+) have revealed significant structural changes upon oxidation from the neutral molecule. researchgate.netrsc.org
Key observations from TR³ spectra include a downshift in the frequency of the C=C stretching mode of the benzene ring and an upshift in the C-S stretching mode. researchgate.netrsc.orgrsc.org These spectral shifts are indicative of the formation of a semi-quinoidal structure. researchgate.netrsc.orgrsc.org In this structure, there is increased conjugation between the sulfur atom's non-bonding electrons and the aromatic π-system. researchgate.net This leads to a shortening of the C(aryl)-S bond, giving it more double-bond character, and a corresponding change in the bond lengths within the aromatic ring. researchgate.net For instance, in the 4-hydroxymethylthis compound (MTPM) radical cation, this semi-quinoidal structure is formed, where the positive charge is primarily localized on the sulfur atom and the spin is localized at the C4-position of the benzene ring. researchgate.netrsc.org
In the case of the 4-methoxythis compound (MTA) radical cation, in addition to the changes seen in other derivatives, a weak C(Ph)-O stretching mode is also observed. researchgate.netrsc.org This suggests a more complex quinoidal structure that involves both the sulfur and oxygen atoms in conjugation with the benzene ring. researchgate.netrsc.org The formation and structure of these radical cations are crucial in understanding their reactivity, particularly towards dimerization. researchgate.netrsc.org
| Vibrational Mode | Direction of Shift upon Oxidation | Structural Implication | Reference |
|---|---|---|---|
| C=C stretching (benzene ring) | Downshift | Formation of a semi-quinoidal structure | researchgate.netrsc.org |
| C-S stretching | Upshift | Increased double-bond character of the C-S bond | researchgate.netrsc.org |
| C(Ph)-O stretching (in MTA•+) | Observed (weak) | Involvement of the oxygen atom in a quinoidal structure | researchgate.net |
Density Functional Theory (DFT) calculations have been employed to support and interpret the experimental findings from TR³ spectroscopy. researchgate.netrsc.orgworktribe.com These theoretical calculations provide optimized geometries and vibrational frequencies for the radical cations that can be directly compared with the experimental spectra. researchgate.netrsc.org
The results of DFT calculations for this compound radical cations consistently show excellent agreement with the experimental TR³ spectra. researchgate.netrsc.org For radical cations like that of 4-hydroxymethylthis compound (MTPM•+), DFT calculations confirm the formation of a semi-quinoidal structure involving the sulfur atom and the benzene ring. researchgate.netrsc.org These calculations indicate that in such structures, the positive charge and spin density are localized, primarily on the sulfur atom and the C4-position of the aromatic ring, respectively. researchgate.netrsc.org
For the 4-methoxythis compound radical cation (MTA•+), DFT calculations support the experimental observation of a quinoidal structure that includes both the sulfur and oxygen atoms in conjugation with the benzene ring. researchgate.netrsc.org The calculated bond lengths and spin density distributions from DFT provide a detailed picture of the electronic and geometric changes that occur upon oxidation, validating the interpretation of the TR³ spectra. rsc.org The strong correlation between the experimental data and theoretical calculations provides a robust understanding of the semi-quinoidal nature of these radical cations. researchgate.netrsc.org
| This compound Derivative | Experimental Observation (TR³) | DFT Calculation Result | Conclusion | Reference |
|---|---|---|---|---|
| 4-hydroxymethylthis compound (MTPM) | Downshift of C=C stretch, upshift of C-S stretch | Indicates semi-quinoidal structure with charge on S and spin on C4 | Agreement confirms semi-quinoidal structure | researchgate.netrsc.org |
| 4-methoxythis compound (MTA) | Observation of weak C(Ph)-O stretch in addition to other shifts | Indicates a quinoidal structure involving both S and O atoms | Agreement confirms a more complex quinoidal structure | researchgate.netrsc.org |
Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) Spectroscopy
Laser-induced fluorescence (LIF) and dispersed fluorescence (DF) are high-resolution spectroscopic techniques used to probe the electronic and vibrational structure of molecules in the gas phase, often under jet-cooled conditions to simplify the spectra. researchgate.netresearchgate.netlouisville.edu LIF involves exciting a molecule to a higher electronic state with a laser and detecting the total fluorescence, providing information about the excited state. edinst.comhw.ac.uk In DF spectroscopy, the excitation laser is fixed on a specific transition, and the resulting fluorescence is dispersed to reveal the vibrational energy levels of the ground electronic state. louisville.edu
For this compound, LIF and DF spectra have been measured for the first time in a jet-cooled environment. researchgate.netresearchgate.net The analysis of the DF spectrum, obtained by pumping the origin band, was crucial for investigating the molecular structure in the ground electronic state (S₀). researchgate.netresearchgate.net High-level molecular orbital calculations were used in conjunction with the experimental data to analyze the vibrational modes. researchgate.netresearchgate.net
The analysis of the vibrational modes in the DF spectrum demonstrated that the most stable structure of this compound is planar in both the ground (S₀) and the first excited (S₁) states. researchgate.netresearchgate.netulsu.ru This planarity was further confirmed by rotationally resolved high-resolution fluorescence excitation spectroscopy, which determined highly accurate rotational constants. ulsu.ru The frequencies of certain vibrational modes, such as mode 15 and the deformation of the thiomethyl group, δ(CSC), were found to be particularly sensitive to the orientation of the thiomethyl group. researchgate.netresearchgate.net The lifetime of the S₁ state was estimated to be 2.0 nanoseconds from the observed spectral line width. ulsu.ru
Reaction Mechanisms and Reactivity of Thioanisole
Oxidation Reactions
The sulfur atom in thioanisole can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This reactivity has been exploited in a variety of synthetic contexts, from simple oxidation reactions to complex, highly selective transformations.
The oxidation of this compound to methyl phenyl sulfoxide and subsequently to methyl phenyl sulfone is a fundamental transformation. A variety of oxidizing agents and catalytic systems have been employed to achieve this. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst or an activator. nih.govnih.govrsc.org For instance, the oxidation can be carried out using hydrogen peroxide in glacial acetic acid, which provides a simple and selective method for producing methyl phenyl sulfoxide in high yields. nih.gov
Different catalytic systems can be used to control the outcome of the oxidation. For example, a dendritic phosphomolybdate hybrid catalyst can selectively oxidize this compound to either the sulfoxide or the sulfone, depending on the reaction conditions. rsc.orgmdpi.com By adjusting parameters such as temperature and the molar ratio of the oxidant, high selectivity towards the desired product can be achieved. rsc.org For example, using a water-soluble zinc-substituted heteropolyoxotungstate catalyst, it is possible to favor the formation of the sulfoxide by lowering the temperature and optimizing the substrate-to-hydrogen-peroxide ratio. rsc.org Metal-organic frameworks (MOFs) supporting molybdenum species have also been investigated for the catalytic oxidation of this compound, demonstrating how the local environment of the metal active site can influence catalytic activity and selectivity. beilstein-journals.org
The choice of oxidant and catalyst significantly impacts the reaction's efficiency and selectivity. Common oxidants include hydrogen peroxide, tert-butyl hydroperoxide (tBHP), and cumene (B47948) hydroperoxide (CHP). nih.govbeilstein-journals.org Catalysts range from simple metal salts to complex coordination compounds and immobilized systems. nih.govresearchgate.net An electroenzymatic cascade system using chloroperoxidase has been developed for the highly selective synthesis of methyl phenyl sulfoxide, avoiding over-oxidation to the sulfone. rsc.orgrsc.org
| Oxidant | Catalyst/Activator | Solvent | Primary Product | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Acetic Acid | Methyl Phenyl Sulfoxide | nih.gov |
| Hydrogen Peroxide (H₂O₂) | PAMAM-G1-PMo Hybrid | Ethanol | Methyl Phenyl Sulfoxide or Sulfone | rsc.orgmdpi.com |
| tert-Butyl Hydroperoxide (tBHP) | MOF-supported Mo species | Not specified | Methyl Phenyl Sulfoxide and/or Sulfone | beilstein-journals.org |
| Hydrogen Peroxide (H₂O₂) | Chloroperoxidase (electroenzymatic) | Aqueous buffer | Methyl Phenyl Sulfoxide | rsc.orgrsc.org |
| Sodium Metaperiodate (NaIO₄) | None | Water/Methylene Chloride | Methyl Phenyl Sulfoxide | libretexts.org |
The synthesis of chiral sulfoxides is of significant interest as they are valuable intermediates in asymmetric synthesis. mdpi.com The enantioselective oxidation of this compound to produce optically active methyl phenyl sulfoxide has been achieved using various chiral catalysts, including metal complexes and enzymes. nih.govmdpi.com
Chiral titanium and vanadium complexes have proven to be effective catalysts for this transformation. For instance, chiral titanium(IV) complexes bearing polydentate ligands derived from α-pinene can catalyze the oxidation of this compound with aqueous hydrogen peroxide, yielding chiral sulfoxides. acs.orgamanote.com Similarly, chiral vanadium(V) complexes with tridentate Schiff base ligands have been used to catalyze the oxidation of this compound with good yields and enantiomeric excesses (ee). researchgate.netcapes.gov.br Chiral Salen-type ligands complexed with metals like titanium(IV) and iron(III) are also prominent in catalyzing enantioselective sulfoxidation. rsc.orglibretexts.orgnih.gov For example, bio-inspired single-chain polymeric nanoparticles containing a chiral salen Ti(IV) complex can mediate the enantioselective oxidation of various sulfides in water with excellent yields and high enantioselectivities (up to 99% ee). rsc.orgrsc.org
Enzymatic methods offer a green and highly selective alternative. Peroxygenases, for example, can catalyze the enantioselective oxidation of this compound. A peroxygenase from oat flour has been shown to convert this compound to the corresponding (R)-sulfoxide with high optical purity (80% ee). mdpi.comresearchgate.net Chloroperoxidase from Caldariomyces fumago can produce (R)-methyl phenyl sulfoxide with an enantiomeric excess greater than 99% in isooctane. nih.gov
| Catalyst System | Oxidant | Solvent | Enantiomeric Excess (ee) | Configuration | Reference |
|---|---|---|---|---|---|
| Chiral Ti(IV)-Polydentate Ligand (from α-pinene) | H₂O₂ | Not specified | Moderate to Good | Not specified | acs.orgamanote.com |
| Chiral V(V)-Schiff Base Complex | H₂O₂ or CHP | Not specified | Good | Not specified | researchgate.netscispace.com |
| Chiral Salen Ti(IV) in Polymeric Nanoparticles | H₂O₂ | Water | up to 99% | Not specified | rsc.orgrsc.org |
| Chiral Fe(III)-Triplesalen Complex | H₂O₂ | Not specified | Lower than monomeric analogue | Not specified | nih.gov |
| Peroxygenase (from oat flour) | tert-Butyl Hydroperoxide (TBHP) | Aqueous buffer | 80% | (R) | mdpi.comresearchgate.net |
| Chloroperoxidase | tert-Butyl Hydroperoxide (TBHP) | Isooctane | >99% | (R) | nih.gov |
Photocatalytic oxidation represents a green and sustainable approach for the conversion of this compound to its sulfoxide. researchgate.netresearchgate.net These reactions typically utilize semiconductor materials or molecular photosensitizers, visible light, and molecular oxygen as the terminal oxidant. rsc.orgresearchgate.net
The mechanism often involves the generation of reactive oxygen species (ROS). ustc.edu.cn In many systems, the photosensitizer, upon light absorption, transfers energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). beilstein-journals.orgresearchgate.net Singlet oxygen then reacts with this compound to form the sulfoxide. Porphyrin-based photocatalysts are particularly effective at generating singlet oxygen for this purpose. beilstein-journals.org
Alternatively, the mechanism can proceed via a single-electron transfer (SET) pathway. acs.org In this scenario, the excited photocatalyst can oxidize this compound to its radical cation. This radical cation can then react with superoxide (B77818) radical anion (O₂⁻), which is formed by the reduction of O₂ by the photocatalyst, to ultimately yield the sulfoxide. rsc.org For example, the photocatalytic oxidation of this compound using TiO₂ under visible light can be facilitated by a tertiary amine, which acts as a redox mediator, forming a surface complex with TiO₂ that initiates the electron transfer process. rsc.orgcnr.it Covalent organic frameworks (COFs) containing metalloporphyrins have also been designed to regulate the generation of different ROS, thereby controlling the photocatalytic oxidation pathway. ustc.edu.cnrsc.org
| Photocatalyst | Light Source | Proposed Mechanism | Primary Product | Reference |
|---|---|---|---|---|
| Titanium Dioxide (TiO₂) with a tertiary amine | Visible Light | Single-Electron Transfer (SET) | Methyl Phenyl Sulfoxide | rsc.orgrsc.org |
| Porphyrin-based Photosensitizers | Visible Light | Singlet Oxygen (¹O₂) Generation | Methyl Phenyl Sulfoxide | beilstein-journals.org |
| Metalloporphyrinic Covalent Organic Frameworks (COFs) | Visible Light | Controlled ROS Generation (¹O₂ or O₂⁻) | Methyl Phenyl Sulfoxide | ustc.edu.cn |
| Carbonized Polymer Dots | Visible Light | Dual ET and SET pathways | Methyl Phenyl Sulfoxide | acs.org |
| Metalloligand Hybrid Polyoxometalates | Visible Light | Not specified | Methyl Phenyl Sulfoxide | acs.org |
Chemoselectivity is a critical challenge in the oxidation of complex molecules containing multiple oxidizable functional groups. Strategies have been developed to selectively oxidize the sulfide (B99878) moiety of this compound in the presence of other sensitive groups, such as alcohols and alkenes. uni-regensburg.denih.gov
The choice of catalyst is paramount for achieving high chemoselectivity. Certain catalytic systems exhibit a strong preference for sulfur oxidation. For example, an electrochemical protocol using NaCl as both an electrolyte and a redox mediator has been developed for the selective oxidation of sulfides to sulfoxides, which is compatible with various sensitive functional groups. rsc.org Similarly, a molybdenum(VI) salt catalyst with hydrogen peroxide allows for the successful and selective oxidation of a wide range of sulfides, leaving functional groups like alkenes, alkynes, alcohols, and aldehydes untouched. researchgate.net
Competitive oxidation experiments have demonstrated the high chemoselectivity of certain photocatalytic systems. For instance, a system for the dehydrogenation of alcohols was shown to leave this compound untouched, highlighting the tunability of photocatalytic reactions. uni-regensburg.de In another example, a cobalt(III) complex was shown to selectively catalyze sulfimidation over the oxidation of more activated C-H bonds or the aziridination of alkenes. nih.gov A copper(II) Schiff base complex has also been shown to be a chemoselective catalyst for the oxidation of sulfides to sulfoxides in the presence of alcohols and aldehydes. pnu.ac.ir
Cleavage Reactions
Beyond its role in oxidation reactions, this compound serves a critical function in solid-phase peptide synthesis (SPPS).
During the final step of Fmoc-based solid-phase peptide synthesis, the synthesized peptide is cleaved from the solid support resin, and the side-chain protecting groups are removed simultaneously. This process is typically carried out under strong acidic conditions, commonly using trifluoroacetic acid (TFA). nih.gov
A significant challenge during this acidolytic cleavage is the formation of reactive cationic species from the cleaved protecting groups (e.g., tert-butyl cations). These electrophilic species can cause undesirable side reactions by alkylating sensitive amino acid residues such as tryptophan (Trp), methionine (Met), and tyrosine (Tyr). chemicalbook.commendeley.comacs.org
This compound is widely used as a "scavenger" in the cleavage cocktail to prevent these side reactions. nih.govchemicalbook.com It functions by trapping the electrophilic carbocations, effectively preventing them from reacting with the peptide. mendeley.com For example, this compound can suppress the benzylation of tyrosine residues during the deprotection of O-benzyl protecting groups. mendeley.com It also helps to prevent the oxidation of the thioether side chain of methionine. wpmucdn.com A common cleavage mixture, known as "Reagent K," consists of TFA, phenol, water, this compound, and 1,2-ethanedithiol (B43112) (EDT), and has been shown to be highly effective in minimizing a wide range of side reactions. nih.gov The inclusion of this compound is particularly important for the clean deprotection of peptides containing sensitive residues, ensuring the integrity of the final product. acs.org
Role of Scavengers in Peptide Synthesis
This compound serves a critical function as a scavenger in solid-phase peptide synthesis (SPPS), particularly during the final cleavage step where the synthesized peptide is removed from the resin support and protecting groups are cleaved from amino acid side chains. chemicalbook.comsigmaaldrich.com This process, often conducted in a strong acid like trifluoroacetic acid (TFA), generates highly reactive cationic species (e.g., t-butyl cations) from the cleavage of protecting groups. sigmaaldrich.comthermofisher.com These electrophilic carbocations can cause undesirable side reactions by alkylating nucleophilic residues within the peptide, such as tryptophan (Trp) and methionine (Met). chemicalbook.comsigmaaldrich.com
The primary role of this compound is to trap these liberated carbocations, preventing them from modifying sensitive amino acid residues. chemicalbook.comthermofisher.com It is frequently used in cleavage cocktails, sometimes in combination with other scavengers like water, phenol, and ethanedithiol (EDT). sigmaaldrich.com this compound is particularly recommended for the cleavage of protecting groups such as benzyloxycarbonyl, Tosyl, Mts, and Mtr. chemicalbook.comresearchgate.net Furthermore, it has been noted for its ability to mitigate the undesired oxidation of methionine during the deprotection process. researchgate.net
However, the use of this compound is not without potential drawbacks. In the presence of very strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), this compound can itself lead to the alkylation of sensitive residues like Trp and Met. sigmaaldrich.comresearchgate.net Therefore, its use must be carefully considered based on the peptide sequence and the specific cleavage conditions employed. researchgate.net For instance, one study found that a cleavage cocktail of TFA/TIS/H2O/thioanisole (70:5:5:20) with DTT was highly effective in minimizing S-t-butylation of cysteine. acs.org Dithiothreitol (DTT) has also been used as a replacement for more pungent scavengers like this compound and EDT in certain cleavage cocktails. peptide.com
Lithiation and Annulation Reactions
This compound can be functionalized through lithiation, creating potent intermediates for the synthesis of complex heterocyclic structures via annulation reactions.
A this compound-based trilithium complex, which acts as a biscarbanion, can be synthesized and isolated. acs.orgfigshare.comnih.gov This is achieved through a double-lithiation strategy. acs.orgarkat-usa.org One method involves treating this compound with an organolithium reagent like n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) in a suitable solvent. arkat-usa.org This process deprotonates both the methyl group and an ortho-position on the aromatic ring, leading to the formation of a versatile dianionic intermediate. acs.orgfigshare.comresearchgate.net
The this compound biscarbanion serves as a key building block for the synthesis of benzoisothiazoles. acs.orgfigshare.comnih.gov In a novel synthetic methodology, the lithiated this compound reacts with nitriles in what is classified as a [3+2] annulation. acs.orgfigshare.comresearchgate.net This reaction proceeds under mild, room temperature conditions and results in the formation of two new chemical bonds, yielding the benzoisothiazole core structure. acs.orgnih.govacs.org The process can be performed directly by trapping the initially formed lithiated species with a nitrile, or indirectly by first isolating the trilithium this compound complex and then reacting it with the nitrile. arkat-usa.org Both approaches afford the desired benzo[d]isothiazoles in good yields. arkat-usa.org
Utilizing the same double-lithiation strategy, this compound can be used to construct benzothiophenes through a [4+1] annulation pattern. acs.orgfigshare.comresearchgate.net In this reaction, the this compound biscarbanion is reacted with amides. acs.orgnih.govacs.org This transformation is remarkable for forming four new chemical bonds in the process. acs.orgfigshare.comresearchgate.net This method provides an efficient route to substituted benzothiophenes, which are important structural motifs in therapeutic agents and materials science. nih.gov Other methods for synthesizing benzothiophenes from this compound derivatives, such as the electrophilic cyclization of o-alkynyl thioanisoles, have also been developed. nih.govresearchgate.net
The concept of umpolung, or reactivity inversion, is demonstrated by derivatives of this compound, particularly α-methoxythis compound. researchgate.nettandfonline.com While thioacetals are widely used as umpolung reagents, monothioacetals like α-methoxythis compound have been less explored. researchgate.nettandfonline.com Lithiation of α-methoxythis compound, typically at the α-carbon, generates a nucleophilic acyl anion equivalent. researchgate.nettandfonline.comtandfonline.com This lithiated species, referred to as LMT, can react with a variety of electrophiles, including alkyl halides, epoxides, aldehydes, and nitriles. tandfonline.comtandfonline.com This application significantly broadens the synthetic utility of this compound-derived structures, allowing them to act as masked carbonyl functionalities. researchgate.nettandfonline.com
Reactions Involving Radical Cations
This compound readily forms radical cations upon oxidation, which are key intermediates in various chemical and biochemical processes. The reaction of this compound with hydroxyl radicals (•OH) proceeds via two competitive pathways: addition to the sulfur atom and addition to the aromatic ring. acs.orgacs.org
At neutral pH, •OH addition to the thioether group leads directly to the formation of the monomeric sulfur radical cation (Ph-S+•-CH3). acs.orgacs.orgresearchgate.net Addition to the aromatic ring forms a hydroxycyclohexadienyl radical, which does not subsequently convert to the aromatic radical cation. acs.orgacs.org However, at low pH, •OH addition at either site leads promptly and exclusively to the sulfur-centered radical cation (Ph-S+•-CH3). acs.orgacs.org This is explained by the rapid, proton-catalyzed conversion of the initially formed hydroxycyclohexadienyl radical into the more stable sulfur radical cation. acs.orgacs.org
These this compound radical cations can be observed using techniques like laser photolysis and pulse radiolysis. researchgate.netnih.gov Studies have shown that both the monomeric (PhSMe+•) and dimeric ((PhSMe)2+•) forms of the radical cation can exist. nih.gov The radical cation can be converted into the corresponding sulfoxide through reaction with the medium or by reacting with other enzymatic intermediates, such as compound II of lignin (B12514952) peroxidase. nih.gov The reactivity and structure of these radical cations can be influenced by substituents on the aromatic ring. researchgate.net
Other Mechanistic Insights
Beyond dimerization, this compound-based molecules exhibit other important mechanistic behaviors, including tautomerism and specific reactivity with reactive oxygen species.
Keto-enol tautomerism is a form of structural isomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). mdpi.comlibretexts.org This process typically requires the transfer of a proton and the shifting of double bonds. mdpi.com
In a specifically designed this compound-based molecule, this tautomerism has been controlled at a molecular break junction. researchgate.net This research demonstrated that the molecule could act as a reversible molecular switch. By adjusting the acid/base environment, a reversible interconversion between a quinoid (keto-like) and a diradical (enol-like) state was achieved. This transformation resulted in a significant and measurable change in electrical conductance. researchgate.net
| State | Relative Conductance |
|---|---|
| Initial (Quinoid) State | Base |
| Protonated (Diradical) State | ~6.5-fold lower |
The mechanism for such tautomerization can involve the formation of a zwitterion intermediate, with the final equilibrium between the keto and enol forms being highly dependent on factors like solvent polarity. mdpi.com Generally, polar aprotic solvents may favor the keto form, while non-polar solvents can favor the enol form. mdpi.com
This compound and its derivatives have been investigated as responsive moieties for systems that react to the presence of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂). rsc.orgrsc.org This is particularly relevant in designing materials for biomedical applications, as some diseased tissues have elevated ROS concentrations compared to healthy tissues. rsc.orgrsc.org
The core mechanism involves the oxidation of the thioether group in the this compound moiety to a more hydrophilic sulfoxide or sulfone. rsc.orgacs.org This oxidation can act as a trigger, initiating a secondary reaction. For example, in polymer micelles containing 4-(methylthio)phenyl ester groups, the ROS-triggered oxidation of the thioether leads to subsequent ester hydrolysis. rsc.orgrsc.org This hydrolysis exposes a hydrophilic carboxylate group, causing the micelle to disassemble. rsc.org This process has been described as a logic gate cascade, where the presence of ROS is the input that triggers a material's degradation. rsc.org
However, kinetic studies reveal critical details about this process. The oxidation of thioethers by hydrogen peroxide under near-physiological conditions is remarkably slow, with predicted half-lives on the scale of hundreds of hours for relevant H₂O₂ concentrations. acs.orgresearchgate.net In contrast, oxidation by other ROS, such as hypochlorite (B82951) (a component of bleach), is significantly faster, occurring on a scale of seconds to minutes under similar conditions. acs.org This suggests that hypochlorite may be a more significant trigger than H₂O₂ for thioether-based responsive systems in biological environments. acs.org
| Compound | Substituent at para-position | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| This compound | -H | 2.53 x 10⁻⁴ |
| 4-Methoxythis compound (B167831) | -OCH₃ | 1.28 x 10⁻³ |
Environmental and Biological Transformations of Thioanisole
Microbial Degradation and Bio-Deodorization Pathways
The biological treatment of odorous gases like thioanisole is an effective alternative to conventional physicochemical methods. nih.gov Specific bacterial strains have been identified that can efficiently degrade this compound, making them candidates for bio-deodorization applications. One such bacterium, Brevibacillus borstelensis GIGAN1, has demonstrated high removal efficiency when immobilized in a biotrickling filter (BTF). nih.gov
Research comparing different packing materials in a twin biotrickling filter seeded with Brevibacillus borstelensis GIGAN1 showed that activated carbon (AC) was a superior carrier to ceramic particles (CP) for this compound removal. nih.gov At an empty bed residence time (EBRT) of 66 seconds, the BTF with activated carbon achieved 100% removal of this compound at concentrations up to 3 mg L⁻¹. nih.gov In contrast, the ceramic particle-based filter only achieved 100% removal at concentrations up to 1.2 mg L⁻¹. nih.gov As the inlet concentration of this compound was increased to 3 mg L⁻¹, the elimination capacity was significantly higher on activated carbon. nih.gov
These findings highlight the potential of specific microbial strains for the effective bio-deodorization of this compound-contaminated air streams. The proposed mechanism involves the bacterial transformation of this compound into less odorous or non-odorous compounds. nih.gov
Table 1: this compound Elimination Capacity by Brevibacillus borstelensis GIGAN1 in a Biotrickling Filter
| Packing Material | Inlet this compound Concentration (mg L⁻¹) | Elimination Capacity (g m⁻³h⁻¹) | Removal Efficiency (%) |
| Activated Carbon (AC) | ≤ 3 | 162.51 | 100 |
| Ceramic Particle (CP) | ≤ 1.2 | Not specified | 100 |
| Ceramic Particle (CP) | 3 | 139.93 | < 100 |
Environmental Fate Studies and Transformation Products
The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes that determine its persistence, mobility, and transformation in ecosystems. mdpi.com When released into the environment, this compound can undergo various transformations, including oxidation. The sulfur atom in this compound is susceptible to oxidation, which can lead to the formation of methyl phenyl sulfoxide (B87167) and, upon further oxidation, methyl phenyl sulfone. wikipedia.org
Studies on polymer micelles containing this compound functional groups have shown that the thioether is sensitive to oxidation by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). rsc.org This oxidation process increases the hydrophilicity of the molecule, which can trigger further degradation, such as ester hydrolysis, in larger molecules containing this moiety. rsc.org The degradation of these this compound-containing polymers was observed to follow sigmoidal curves, suggesting that the transformation processes can be autocatalytic. rsc.org
The behavior of organic compounds like this compound in soil is significantly influenced by adsorption and desorption processes, which affect their mobility and bioavailability. mdpi.com These processes are controlled by soil properties such as organic matter content, clay content, and pH. mdpi.comnih.gov The adsorption of organic contaminants to soil can often be described by the Freundlich isotherm equation, which relates the concentration of the contaminant in the soil to its concentration in the solution. nih.gov
Generally, soils with higher organic matter and clay content exhibit a greater capacity for adsorbing organic compounds. nih.gov This is because soil organic matter and the surfaces of clay minerals provide sites for partitioning and surface bonding. mdpi.com Adsorption to soil particles is often a reversible process, and the compound can be released back into the soil solution through desorption. However, a portion of the adsorbed compound may become strongly bound, leading to partially irreversible sorption. mdpi.com The interaction is often due to weak forces, such as London-type induction forces, characteristic of physical adsorption. nih.gov
The dissipation of organic compounds in soil is a result of various processes including microbial degradation, chemical degradation, and transport processes like leaching. nih.gov The persistence of a compound is often described by its 50% dissipation time (DT50), which can vary significantly depending on environmental conditions. mdpi.com For instance, studies on other organic chemicals have shown they are more persistent in greenhouse soils compared to open field soils, primarily because leaching from rainfall is absent in the greenhouse environment. nih.gov
The degradation of this compound itself involves the transformation of the molecule. As noted, a primary pathway is the oxidation of the sulfur atom. wikipedia.org The kinetics of degradation can be complex. In studies where this compound moieties within a polymer structure were oxidized, the release of hydrolysis products followed a sigmoidal pattern, indicating an initial lag phase followed by an accelerated degradation rate. rsc.org This suggests that the initial oxidation products may facilitate further breakdown.
Table 2: Degradation Kinetics of this compound-Containing Polymer Micelles (PM16 and PM32) after H₂O₂ Addition
| Polymer Micelle | Time to 100% Degradation of Ester Moieties | Lag Time for Release of Product 2 |
| PM16 | 3 hours | 2 hours |
| PM32 | 6 hours | 4 hours |
Microorganisms play a critical role in the transformation and degradation of a vast array of organic compounds. frontiersin.org Bacteria, in particular, have evolved diverse enzymatic systems to break down complex organic molecules. nih.gov The primary mechanisms involved in the microbial degradation of compounds like this compound include oxidation and hydrolysis. frontiersin.org
Microbial transformation is a key component of biogeochemical cycles. dundee.ac.uk For sulfur-containing organic compounds, microbes can catalyze the oxidation of the sulfur atom, initiating the breakdown of the molecule. This is a common strategy for detoxifying foreign compounds (xenobiotics) and for utilizing them as a source of carbon and energy. frontiersin.org The process of natural bacterial transformation involves the uptake and integration of DNA, but the term also broadly refers to the biochemical conversion of compounds by microbes. nih.gov The efficiency of microbial degradation depends on various factors, including the concentration of the compound, pH, temperature, and the presence of other nutrients or toxic substances. nih.govmdpi.com
Detoxification of Toxic Chemicals
In the context of chemical synthesis, this compound serves a specific function related to detoxification. It is commonly used as a "scavenger" during the process of peptide synthesis. chemicalbook.com In the final deprotection step, where protective groups are removed from amino acid side chains using strong acids, highly reactive electrophilic species can be generated. These species can cause unwanted side reactions by modifying sensitive amino acids. This compound is added to the reaction mixture to intercept these reactive intermediates, thereby preventing the degradation of the desired peptide product. chemicalbook.com This application is a form of detoxification within a controlled chemical environment, protecting the target molecule from harmful byproducts.
Future Research Directions and Emerging Trends
Advanced Computational Methodologies for Thioanisole Systems
Computational chemistry is set to play an increasingly pivotal role in understanding and predicting the behavior of this compound systems. The focus is shifting towards the development and application of more sophisticated computational models to elucidate reaction mechanisms and noncovalent interactions involving sulfur. escholarship.org Quantum chemical calculations are fundamental to this effort, providing insights into the electronic structure and reactivity of this compound and its derivatives. escholarship.org
Future research will likely involve:
Enhanced Mechanistic Elucidation: Applying high-level quantum mechanics to map out the intricate details of reaction pathways, such as those involved in the formation of bioactive natural products derived from sulfur-containing compounds. escholarship.org
Modeling Noncovalent Interactions: Developing more accurate models to describe the subtle but crucial noncovalent interactions involving the sulfur atom in this compound, which are vital in biological systems. escholarship.org
Predictive Catalyst Design: Utilizing computational screening to design novel catalysts with enhanced activity and selectivity for reactions involving this compound, such as catalyst-controlled regiodivergent rearrangements. escholarship.org
Novel Catalytic Systems and Methodologies
The development of innovative and efficient catalytic systems for reactions involving this compound is a central theme in current research. Significant efforts are being directed towards creating catalysts that are not only highly effective but also recyclable and environmentally benign.
Key emerging trends in this area include:
Metal-Organic Frameworks (MOFs): The use of MOFs, such as zirconium-based DUT-67(Zr), as photocatalysts for the selective oxidation of this compound is a promising avenue. researchgate.net These materials offer high surface area and tunable properties, leading to high conversion rates and selectivity. researchgate.net For instance, DUT-67(Zr) has demonstrated up to 95% conversion of this compound to methyl phenyl sulfoxide (B87167). researchgate.net
Immobilized Metal Complexes: The encapsulation of metal complexes, like copper-terpyridine ([Cu(terpy)]2+), within zeolite structures creates robust and recyclable catalysts for this compound oxidation using green oxidants like hydrogen peroxide. acs.org
Supramolecular Catalysts: Hemicryptophane cages containing oxido-vanadium(V) moieties have been shown to be highly efficient supramolecular catalysts for the oxidation of sulfides like this compound. researchgate.net The confinement of the catalytic center within these cages can lead to improved catalytic activities and selectivities. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis is emerging as a powerful tool for various transformations involving this compound, including thiol-ene reactions. mdpi.com The use of metal-free organic photocatalysts and reusable catalysts is a key focus in this area to enhance sustainability. mdpi.com
| Catalyst System | Reaction Type | Key Features | Reported Efficiency |
|---|---|---|---|
| DUT-67(Zr) MOF | Photocatalytic Oxidation | High surface area, oxygen vacancies | 95% conversion of this compound |
| [Cu(terpy)]2+@Y Zeolite | Oxidation with H2O2 | Recyclable, thermally stable | High turnover number (TON) |
| Oxido-vanadium(V) Hemicryptophanes | Supramolecular Catalysis (Oxidation) | Confinement effects, high efficiency | - |
| Iodo-BODIPY | Visible-light Photocatalytic Oxidation | Metal-free, high catalytic efficiency | - |
Expanding Biocatalytic Applications
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes in reactions involving this compound and related sulfur compounds is a growing field of interest.
Future research directions include:
Enzymatic Synthesis of Thioesters: Utilizing enzymes like lipases for the synthesis of thioesters from thiols and vinyl esters in continuous-flow microreactors. mdpi.com This approach offers mild reaction conditions, short reaction times, and high yields. mdpi.com
Marine Biocatalysts: Exploring the vast biodiversity of marine ecosystems to discover novel enzymes with unique properties such as salt tolerance, hyperthermostability, and cold adaptivity for potential applications in this compound transformations. mdpi.com
Oxidoreductases for Phenolic Pollutants: Applying oxidoreductase enzymes such as laccases and peroxidases for the degradation of phenolic pollutants, a category to which thiophenol (a precursor to this compound) belongs. mdpi.com Immobilization of these enzymes on various supports can enhance their stability and reusability. mdpi.com
Deeper Understanding of Reaction Mechanisms at the Molecular Level
A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Research in this area is focused on elucidating the intricate steps involved in this compound reactions at a molecular level.
Key areas of investigation include:
Oxidation Mechanisms: Detailed studies, combining experimental results with theoretical calculations, are providing deeper insights into the oxygen transfer processes in the oxidation of this compound catalyzed by metal complexes. researchgate.net This includes understanding the role of steric effects in the formation of reaction intermediates. researchgate.net
Photocatalytic Pathways: In-situ spectroscopic techniques, such as FTIR, are being used to probe the coordination of this compound to photocatalyst surfaces, like DUT-67(Zr), and to understand how this interaction facilitates the activation of the substrate and the generation of reactive oxygen species. researchgate.net
Computational Mechanistic Studies: Density Functional Theory (DFT) calculations are being employed to investigate the mechanisms of reactions involving elemental sulfur and polysulfides with various nucleophiles. nih.govchemrxiv.org These studies help in identifying the most favorable reaction pathways, such as intramolecular cyclization for the decomposition of long polysulfides. nih.gov
| Reaction | Methodology | Key Mechanistic Insight |
|---|---|---|
| This compound Oxidation | Experimental and Theoretical Calculations | Steric effects of ligands and substrates influence the formation of different intermediates and reaction pathways. researchgate.net |
| Photocatalytic Oxidation on MOFs | In-situ FTIR and DRS | Coordination of this compound to unsaturated metal sites on the MOF facilitates its activation. researchgate.net |
| Polysulfide Reactions with Nucleophiles | Density Functional Theory (DFT) | Intramolecular cyclization is the most favorable decomposition pathway for long polysulfides. nih.gov |
Exploration of this compound Derivatives in Functional Materials
The unique electronic and structural properties of the this compound moiety make its derivatives attractive building blocks for the development of novel functional materials.
Emerging trends in this area are:
Organic Electronics: Thiophene-based π-conjugated systems, which are structurally related to this compound derivatives, are being extensively investigated for applications in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). mdpi.com The incorporation of sulfur atoms can lead to desirable properties such as enhanced intermolecular interactions and charge transport. mdpi.com
Stimulus-Responsive Polymers: The incorporation of thiol and disulfide groups, which are key functional groups in this compound chemistry, into polymers can impart stimulus-responsive properties. nih.gov These materials can respond to changes in pH, redox state, light, or heat, making them suitable for applications in drug delivery, sensors, and self-healing materials. nih.gov
Biodegradable Polymers: Lipoic acid, a molecule containing a disulfide bond, can be polymerized to form poly(disulfide)s. nsf.gov These polymers are biodegradable and have potential applications in nanomedicine and as drug delivery vehicles. nsf.gov
Sustainable Synthetic Approaches
In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.
Future research will likely focus on:
Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. For example, using dimethyl carbonate as a green methylating agent instead of toxic reagents like dimethyl sulfate or methyl iodide. google.com
Catalyst-Free and Solvent-Free Conditions: Developing synthetic protocols that minimize or eliminate the need for catalysts and solvents. rasayanjournal.co.in An example is the synthesis of this compound using supercritical chloromethane, which can lead to high yields and simple product purification. google.com
Flow Chemistry: Utilizing continuous-flow microreactors for this compound synthesis and its subsequent reactions. mdpi.com This technology offers advantages such as improved safety, reduced reaction times, and enhanced process efficiency. mdpi.com
Process Mass Intensity (PMI) Reduction: Focusing on synthetic routes that have a lower PMI, which is a measure of the total mass of materials used to produce a certain mass of product. unibo.it This involves minimizing waste generation through one-pot protocols and avoiding intermediate purification steps. unibo.it
Q & A
Basic: What are the primary synthetic routes for thioanisole, and how do their efficiencies compare under varying catalytic conditions?
Answer:
this compound is synthesized predominantly via S-methylation of thiophenol using methylating agents like dimethyl carbonate (DMC) or methanol. Alternative methods include continuous catalytic synthesis in fixed-bed reactors . Efficiency depends on factors such as catalyst type (e.g., acid/base catalysts), reaction temperature, and solvent polarity. For example, DMC offers higher atom economy and reduced toxicity compared to traditional methyl halides, but requires optimized catalyst loading (e.g., NaOH or K₂CO₃) to achieve >90% yield . Comparative studies should include GC-MS analysis for purity and reaction kinetics to assess turnover frequency (TOF).
Basic: Which spectroscopic and computational techniques are most effective for characterizing this compound’s molecular structure and reactivity?
Answer:
- Experimental : UV-Vis spectroscopy identifies electronic transitions (e.g., π→π* and n→σ*), while NMR (¹H/¹³C) confirms substituent effects on the aromatic ring and methyl group .
- Computational : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts ground-state geometries, whereas time-dependent DFT (TD-DFT) simulates excited states. For higher accuracy in excited-state dynamics, multi-reference methods like CASSCF are recommended .
Advanced: How can density-functional theory (DFT) be optimized to predict this compound’s electronic excitation states with high accuracy?
Answer:
Incorporating exact exchange (e.g., via hybrid functionals like τ-HCTHhyb) improves predictions of low-lying excited states (e.g., 1ππ* and 1nσ*). Studies show that adding 20–25% exact exchange reduces errors in vertical excitation energies by ~0.3 eV compared to pure gradient-corrected functionals . For photodissociation studies, non-adiabatic molecular dynamics (NAMD) simulations coupled with TD-DFT are critical to model state crossings between 1ππ* and 1nσ* surfaces .
Advanced: What methodologies resolve discrepancies in interpreting this compound’s electronic spectrum across experimental and computational models?
Answer:
Discrepancies arise from differences in active space selection in CASSCF calculations and solvent effects in TD-DFT. A robust approach involves:
Vibrational sampling : Simulate spectra using ground-state vibrational distributions to account for Franck-Condon transitions .
Benchmarking : Compare computed spectra (e.g., TDA-τ-HCTHhyb/6-31+G*) against high-resolution gas-phase UV data to validate state assignments .
Solvent corrections : Apply implicit solvent models (e.g., PCM) for solution-phase studies.
Advanced: What safety protocols are essential when handling this compound in photochemical studies, given its radical photodissociation products?
Answer:
this compound photodissociates into thiophenoxyl and methyl radicals under UV light, requiring:
- Controlled environments : Use UV-filtered gloveboxes or darkrooms to prevent unintended irradiation .
- Radical quenching : Add scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reaction mixtures.
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to this compound’s irritant properties .
Basic: How does the choice of methylation reagent impact the scalability and environmental footprint of this compound synthesis?
Answer:
- Dimethyl carbonate (DMC) : Offers a green alternative with low toxicity and high biodegradability, but requires elevated temperatures (80–100°C) for efficient methylation .
- Methanol : Cost-effective but generates water as a byproduct, necessitating drying agents (e.g., molecular sieves). Life-cycle analysis (LCA) should compare E-factors (kg waste/kg product) for each route.
Advanced: What are the mechanistic implications of this compound’s 1nσ state in ultrafast photodissociation dynamics?*
Answer:
The 1nσ* state facilitates non-radiative decay from the optically active 1ππ* state via conical intersections, as shown by CASSCF/NAMD simulations. Key findings:
- Time-resolved spectroscopy : Reveals dissociation lifetimes <1 ps in gas-phase studies.
- Isotopic labeling : Deuterated this compound (C₆H₅S-CD₃) slows H-transfer steps, confirming radical recombination pathways .
Basic: What analytical criteria should guide the selection of this compound as a reaction intermediate in organometallic catalysis?
Answer:
- Steric and electronic parameters : this compound’s σ-donor strength (measured via Tolman Electronic Parameters) and cone angle influence metal-ligand binding.
- Stability : Assess thermal decomposition thresholds (TGA/DSC) and compatibility with solvents (e.g., THF vs. DMF).
Advanced: How do substituents on the phenyl ring alter this compound’s electronic properties and reactivity in cross-coupling reactions?
Answer:
Electron-withdrawing groups (e.g., -NO₂) lower the HOMO energy, reducing nucleophilicity. Hammett plots (σ constants) correlate substituent effects with reaction rates in Suzuki-Miyaura couplings. Computational studies (DFT/NBO) quantify charge transfer to metal centers (e.g., Pd⁰ vs. Pd²⁺) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for high-precision pharmaceutical applications?
Answer:
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and impurity profiles.
- Design of experiments (DoE) : Optimize factors like catalyst loading, temperature, and stirring rate via response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
